
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic organic compound featuring both pyrimidine and benzamide groups. These structural motifs suggest its potential utility in various chemical and biological processes.
准备方法
Synthetic Routes and Reaction Conditions
First Approach: : The synthesis begins with the preparation of the pyrimidine ring. Using a malononitrile derivative, the ring closure is achieved under alkaline conditions, followed by methylation to introduce the dimethyl groups. The oxo function is introduced by oxidation.
Second Approach: : Another route involves the reaction of 2-amino-4,5-dimethylpyrimidine with acetic anhydride, forming the desired pyrimidine derivative.
Final Coupling Step: : The pyrimidine derivative is then linked to N,N-dimethylsulfamoylbenzamide through an amide bond. This is typically achieved through the reaction with carbodiimides in an organic solvent such as dichloromethane under mild conditions.
Industrial Production Methods
On an industrial scale, these reactions are optimized for yield and efficiency, often using automated reactors to precisely control temperature, time, and reagent addition. The use of high-throughput screening methods to optimize reaction conditions is common.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, affecting the dimethyl groups.
Reduction: : Reduction reactions involve hydrogenation, often using catalysts like palladium on carbon.
Substitution: : Electrophilic aromatic substitution reactions are facilitated by the benzamide ring. Chlorination and nitration are common examples, using reagents like chlorine gas or nitric acid, respectively.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Catalysts such as palladium on carbon, hydrazine.
Substitution: : Chlorine gas, nitric acid.
Major Products
Oxidation: : Produces carboxylated derivatives.
Reduction: : Leads to the formation of alcohol or amine derivatives.
Substitution: : Yields halogenated or nitrated compounds.
科学研究应用
Chemistry
In chemistry, N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, it serves as a probe for studying pyrimidine metabolism. Its structure is analogical to naturally occurring pyrimidines, making it useful in studying enzyme activities involved in pyrimidine pathways.
Medicine
This compound shows potential in medicinal chemistry, particularly as an inhibitor of specific enzymes. Its sulfonamide group is known for its antimicrobial properties, and research is ongoing into its potential use as a drug.
Industry
In the industrial sector, it is employed in the production of dyes and pigments, where its ability to undergo electrophilic substitution is particularly valuable.
作用机制
The compound exerts its effects primarily through interaction with enzymes that recognize pyrimidine substrates. The sulfonamide group provides additional binding affinity through hydrogen bonding, enhancing its effectiveness as an enzyme inhibitor. Molecular targets often include kinases and dehydrogenases involved in metabolic pathways.
相似化合物的比较
Structural Analogues
N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Similar structure but differs in methyl group positioning.
N-(2-(4,6-dimethyl-5-oxopyrimidin-1(5H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide: : Varying position of the oxo group within the pyrimidine ring.
Unique Attributes
N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide's uniqueness lies in its specific arrangement of functional groups, enhancing its binding affinity and specificity towards certain enzymes compared to its analogues.
By knowing the details of this compound, researchers and industrial chemists can leverage its properties for diverse applications. Whether for academic research, pharmaceutical development, or industrial production, understanding its comprehensive profile is crucial.
属性
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethyl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-12-13(2)19-11-21(17(12)23)10-9-18-16(22)14-5-7-15(8-6-14)26(24,25)20(3)4/h5-8,11H,9-10H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMUYPVEKHSJRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
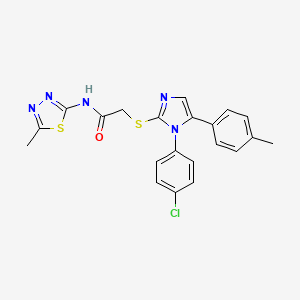
![2-((1-(2-(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2660083.png)
![2-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(3-methylbutyl)-1,3-thiazole-5-carboxamide](/img/structure/B2660085.png)
![5-benzyl-3-(4-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2660086.png)
![3-(1H-pyrazol-1-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2660087.png)

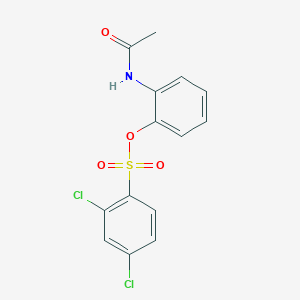
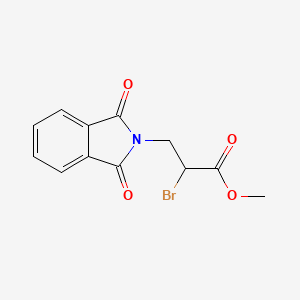
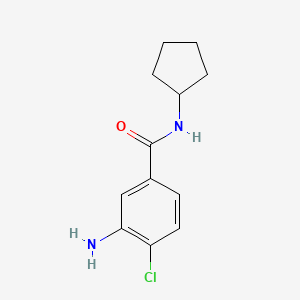
![(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2660094.png)
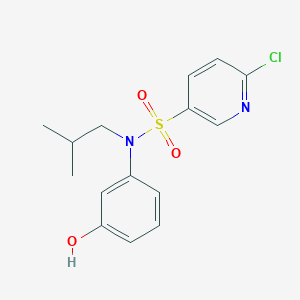
![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)
![3-Bromo-4-[(2-fluorophenyl)methoxy]benzaldehyde](/img/structure/B2660101.png)
